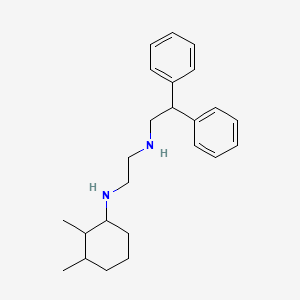
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)-: is a complex organic compound known for its unique structural properties This compound features a 1,2-ethanediamine backbone with two distinct substituents: a 2,3-dimethylcyclohexyl group and a 2,2-diphenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with 1,2-ethanediamine, 2,3-dimethylcyclohexanone, and 2,2-diphenylethylamine.
Step 1: The 2,3-dimethylcyclohexanone is reacted with 1,2-ethanediamine under acidic conditions to form an intermediate imine.
Step 2: The intermediate imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Step 3: The resulting amine is then reacted with 2,2-diphenylethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2-phenylethyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylpropyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylbutyl)-
Uniqueness
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyclohexyl and a diphenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
627519-20-4 |
|---|---|
Fórmula molecular |
C24H34N2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N'-(2,3-dimethylcyclohexyl)-N-(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-19-10-9-15-24(20(19)2)26-17-16-25-18-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,19-20,23-26H,9-10,15-18H2,1-2H3 |
Clave InChI |
YJHDCJJHTWUNIS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


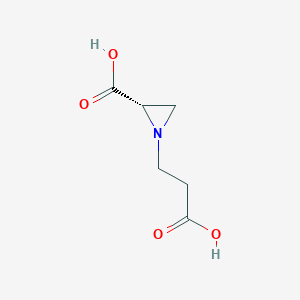
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
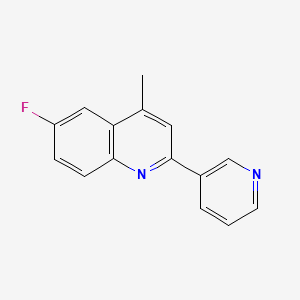
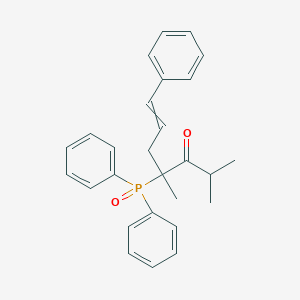
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
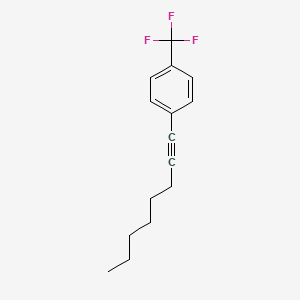
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

